2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core with an isopropyl group and a sulfanylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazines and indole derivatives.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfanyl group.
Scientific Research Applications
Biology: Investigated for its potential antiproliferative activity and selective binding to metal ions.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, which may play a role in its biological activity . The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- **2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is unique due to its specific structural features, such as the isopropyl group and the sulfanylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-8(2)19-10-6-4-3-5-9(10)12-13(19)16-14(18-17-12)21-7-11(15)20/h3-6,8H,7H2,1-2H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEYQFDPBMYQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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